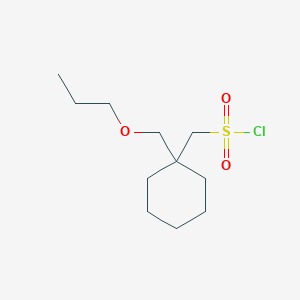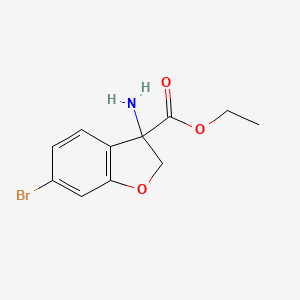
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one is a chemical compound belonging to the thiazinane class, characterized by a sulfur atom within a heterocyclic ring structure
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can be synthesized through several methods, including cyclization reactions involving thioamides and appropriate starting materials. One common approach involves the cyclization of 2-aminoethanethiol with a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. These processes often involve the use of catalysts and controlled reaction environments to optimize the synthesis.
化学反应分析
Types of Reactions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfones, while reduction can lead to the formation of thiol derivatives.
科学研究应用
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing heterocycles.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within the ring structure plays a crucial role in its reactivity and binding affinity to biological targets. The compound may modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
88884-15-5 |
|---|---|
分子式 |
C6H9NOS2 |
分子量 |
175.3 g/mol |
IUPAC 名称 |
1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9NOS2/c1-5(8)7-3-2-4-10-6(7)9/h2-4H2,1H3 |
InChI 键 |
ANLNRCZHGALMDI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)










![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)

